NITD-916

Mycobacterium abscessus Non-tuberculous mycobacteria Minimum Inhibitory Concentration

NITD-916 (CAS 1614262-83-7) is a 4-hydroxy-2-pyridone derivative and a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA, a clinically validated target in the type II fatty acid synthase (FAS-II) pathway essential for mycolic acid biosynthesis in Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM). It was identified through phenotypic high-throughput whole-cell screening and characterized as an orally active, highly lipophilic small molecule that forms a ternary complex with InhA and NADH, thereby blocking the enoyl-substrate binding pocket.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Cat. No. B15568402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITD-916
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23)
InChIKeyWKDRRKVUJLNFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NITD-916 for Research Procurement: A 4-Hydroxy-2-Pyridone Direct InhA Inhibitor with Differentiated Antimycobacterial Activity


NITD-916 (CAS 1614262-83-7) is a 4-hydroxy-2-pyridone derivative and a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA, a clinically validated target in the type II fatty acid synthase (FAS-II) pathway essential for mycolic acid biosynthesis in Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) [1]. It was identified through phenotypic high-throughput whole-cell screening and characterized as an orally active, highly lipophilic small molecule that forms a ternary complex with InhA and NADH, thereby blocking the enoyl-substrate binding pocket . NITD-916 demonstrates potent in vitro activity against both drug-sensitive and multidrug-resistant (MDR) M. tuberculosis clinical isolates, as well as various pathogenic NTM species, and exhibits robust in vivo efficacy in mouse models of acute and established mycobacterial infection [2].

NITD-916 Procurement Rationale: Why In-Class InhA Inhibitors or Standard Antimycobacterials Cannot Be Interchanged


Generic substitution or replacement with other InhA-targeting compounds, such as the first-line prodrug isoniazid (INH) or the second-line agent ethionamide (ETH), is not scientifically justified for research applications involving NITD-916 due to fundamental mechanistic and spectrum-of-activity differences. Unlike INH, which requires activation by the mycobacterial catalase-peroxidase KatG to form an INH-NAD adduct, NITD-916 is a direct inhibitor that does not rely on KatG bioactivation, thereby bypassing a primary resistance mechanism that accounts for the majority of clinical isoniazid resistance [1]. Furthermore, the activity profile of NITD-916 extends to NTM species such as Mycobacterium abscessus and M. fortuitum, against which both INH and ETH display markedly inferior or no activity [2]. These critical differentiators directly impact experimental outcomes in MDR-TB, NTM infection models, and KatG-null genetic studies, necessitating the procurement of the specific compound rather than a generic alternative.

NITD-916 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Potency Against M. abscessus: NITD-916 vs. Isoniazid and Ethionamide MIC Comparison

Against M. abscessus standard strains, NITD-916 exhibits a Minimum Inhibitory Concentration (MIC) of 0.125-0.25 mg/L. This is significantly lower than the MICs observed for the clinical standard-of-care comparators isoniazid (INH) and ethionamide (ETH), which show MICs of >128 mg/L and 32 mg/L, respectively [1]. Against a larger panel of 194 clinical M. abscessus isolates, NITD-916 demonstrated consistent potency with a MIC50 of 0.125 mg/L and a MIC90 of 1 mg/L [2].

Mycobacterium abscessus Non-tuberculous mycobacteria Minimum Inhibitory Concentration Drug Resistance

In Vivo Efficacy: NITD-916 Bacterial Burden Reduction in Murine Pulmonary M. abscessus Infection

In a murine model of acute pulmonary M. abscessus infection, a 14-day treatment regimen with NITD-916 at 100 mg/kg resulted in a 5.6 log10 reduction in bacterial colony-forming units (CFUs) in lung tissue [1]. This reduction was noted as being superior to that achieved with a 200 mg/kg dose of clarithromycin (CLR) in the same study model [2]. This demonstrates that NITD-916 can significantly lower the bacterial burden in a relevant in vivo model of NTM disease.

In Vivo Efficacy Mycobacterium abscessus Animal Model Pulmonary Infection

Comparative In Vivo Efficacy: NITD-916 vs. Isoniazid in Murine Tuberculosis Models

NITD-916 demonstrates comparable in vivo efficacy to isoniazid (INH) in mouse models of M. tuberculosis infection, achieving significant bacterial clearance. Critically, it does so with a lower frequency of spontaneous resistance [1]. This dual advantage—matching the gold-standard efficacy while mitigating a key liability—is a primary driver of its value. The compound was efficacious in both acute and established mouse models of TB infection following oral administration [2].

Tuberculosis In Vivo Efficacy Mouse Model Isoniazid

Potency Against MDR-TB Clinical Isolates: NITD-916 Demonstrates Low Nanomolar MICs

Against a panel of isoniazid-resistant, multidrug-resistant M. tuberculosis (MDR-Mtb) clinical isolates, NITD-916 demonstrates potent activity with MICs ranging from 0.04 to 0.16 μM [1]. This confirms that the compound's direct mechanism of action effectively circumvents the most common forms of isoniazid resistance, which are associated with KatG mutations. In contrast, isoniazid is ineffective against these same isolates. Against drug-sensitive M. tuberculosis, NITD-916 exhibits a MIC50 of 50 nM .

Multidrug-Resistant Tuberculosis MDR-TB Minimum Inhibitory Concentration Drug Discovery

Mechanism of Action: Direct InhA Inhibition Bypassing KatG Bioactivation

NITD-916 is a direct inhibitor of the mycobacterial enoyl-ACP reductase InhA and is not a prodrug. Its activity is independent of the KatG enzyme, which is required for the bioactivation of the prodrug isoniazid [1]. NITD-916 binds specifically to InhA in an NADH-dependent manner and forms a ternary complex (InhA-NADH-NITD-916) that blocks the enoyl-substrate binding pocket, thereby directly arresting the synthesis of mycolic acids, essential components of the mycobacterial cell wall [2]. Crystallographic studies have resolved the structure of this ternary complex, confirming the direct binding mode and identifying key binding site residues [3].

InhA KatG Mechanism of Action Mycolic Acid Prodrug

Intracellular Macrophage Activity: NITD-916 vs. Imipenem Against M. abscessus

In a THP-1 human macrophage infection model of M. abscessus, treatment with NITD-916 at a concentration of 16× its MIC (equivalent to 16 mg/L) for 48 hours led to a 2.1-2.3 log10 CFU reduction in intracellular bacterial load [1]. This intracellular activity was reported to be superior to that of 16 mg/L imipenem (IPM), a standard antibiotic used for NTM infections, in the same assay system [2].

Intracellular Infection Macrophage Mycobacterium abscessus Antibiotic

Recommended Research Applications for NITD-916 Based on Quantitative Evidence


Preclinical Development of Novel Therapeutics for M. abscessus Pulmonary Disease

Based on its potent in vitro activity against M. abscessus (MIC 0.125-0.25 mg/L) and robust in vivo efficacy (5.6 log10 CFU reduction in a mouse pulmonary model), NITD-916 is an ideal lead compound or reference standard for academic and industry programs developing new treatments for M. abscessus lung infections. Its superior activity compared to isoniazid (>128 mg/L) and ethionamide (32 mg/L) positions it as a valuable positive control and a benchmark for novel InhA inhibitors targeting this difficult-to-treat pathogen [1].

Investigating InhA Biology and Drug Discovery in MDR-TB

NITD-916 serves as an essential chemical probe for research into MDR-TB. Its ability to potently inhibit MDR strains (MIC 0.04-0.16 μM) and bypass KatG-mediated resistance mechanisms, as shown in studies demonstrating comparable in vivo efficacy to isoniazid but with a lower resistance frequency [2], makes it an indispensable tool. It can be used to study InhA function in KatG-null genetic backgrounds, screen for synergistic drug combinations, and serve as a benchmark in the development of next-generation direct InhA inhibitors.

In Vivo Pharmacodynamics and Combination Therapy Studies in Mycobacterial Infection Models

The established oral activity and in vivo efficacy of NITD-916 in both M. tuberculosis and M. abscessus mouse infection models [3] support its use in advanced preclinical pharmacodynamics studies. Researchers can leverage this compound to explore dose-response relationships, treatment duration, and combination therapy regimens. The documented synergy with clarithromycin against some M. abscessus strains without antagonism with 10 other clinical antibiotics [4] provides a strong rationale for investigating NITD-916 in novel combination therapies for NTM diseases.

Structural Biology and Rational Drug Design Targeting the InhA-NADH Complex

The availability of a high-resolution co-crystal structure of the InhA-NADH-NITD-916 ternary complex (PDB ID: 7KLI) provides a foundational platform for structure-based drug design [5]. Procurement of NITD-916 is essential for laboratories engaged in structural biology, computational chemistry, and medicinal chemistry efforts to understand the binding mode of 4-hydroxy-2-pyridones, perform structure-guided optimization, and design novel inhibitors that exploit this validated binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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